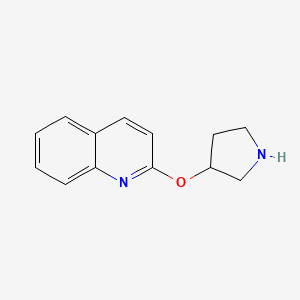

2-(pyrrolidin-3-yloxy)quinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-pyrrolidin-3-yloxyquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-2-4-12-10(3-1)5-6-13(15-12)16-11-7-8-14-9-11/h1-6,11,14H,7-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVIJZVPGOJPQRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=NC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(pyrrolidin-3-yloxy)quinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic route and predicted characterization data for the novel compound 2-(pyrrolidin-3-yloxy)quinoline. Quinoline derivatives are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science. This document outlines a plausible synthesis via a Williamson ether synthesis, details predicted physicochemical and spectroscopic properties, and provides hypothetical experimental protocols for its preparation and characterization. The potential biological significance of this compound is also discussed in the context of related analogues.

Introduction

Quinoline, a heterocyclic aromatic compound, and its derivatives are fundamental scaffolds in the development of new therapeutic agents.[1][2] The quinoline ring system is a constituent of numerous natural products and synthetic compounds that exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[1][3][4] The functionalization of the quinoline nucleus, particularly at the 2-position, has been a key strategy for modulating the pharmacological profile of these molecules. The introduction of an ether linkage, such as a pyrrolidin-3-yloxy group, is anticipated to influence the compound's solubility, pharmacokinetic properties, and target-binding interactions. This guide serves as a foundational resource for the synthesis and characterization of the novel derivative, this compound.

Proposed Synthesis of this compound

A reliable and well-established method for the synthesis of this compound is the Williamson ether synthesis.[5] This nucleophilic substitution reaction involves the reaction of an alkoxide with a primary alkyl halide or, in this case, an activated aryl halide. The proposed two-step synthesis begins with the protection of the amine in 3-hydroxypyrrolidine, followed by the coupling with 2-chloroquinoline.

Reaction Scheme:

Step 1: N-protection of 3-hydroxypyrrolidine

Step 2: Williamson Ether Synthesis

Step 3: Deprotection

Characterization

The successful synthesis of this compound would be confirmed through a combination of spectroscopic and physical characterization methods. The following tables summarize the predicted data for the target compound.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₃H₁₄N₂O |

| Molecular Weight | 214.26 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not available |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents |

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.05 - 7.95 | d | 1H | H-4 (Quinoline) |

| 7.80 - 7.70 | d | 1H | H-8 (Quinoline) |

| 7.65 - 7.55 | m | 1H | H-5 (Quinoline) |

| 7.40 - 7.30 | m | 1H | H-7 (Quinoline) |

| 7.20 - 7.10 | m | 1H | H-6 (Quinoline) |

| 6.90 - 6.80 | d | 1H | H-3 (Quinoline) |

| 5.50 - 5.40 | m | 1H | O-CH (Pyrrolidine) |

| 3.40 - 3.20 | m | 2H | CH₂ (Pyrrolidine) |

| 3.10 - 2.90 | m | 2H | CH₂ (Pyrrolidine) |

| 2.20 - 2.00 | m | 2H | CH₂ (Pyrrolidine) |

| 1.90 - 1.70 | br s | 1H | NH (Pyrrolidine) |

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 162.5 | C-2 (Quinoline) |

| 147.0 | C-8a (Quinoline) |

| 138.0 | C-4 (Quinoline) |

| 129.5 | C-4a (Quinoline) |

| 129.0 | C-8 (Quinoline) |

| 127.0 | C-5 (Quinoline) |

| 125.0 | C-7 (Quinoline) |

| 122.0 | C-6 (Quinoline) |

| 112.0 | C-3 (Quinoline) |

| 78.0 | O-CH (Pyrrolidine) |

| 51.0 | CH₂ (Pyrrolidine) |

| 45.0 | CH₂ (Pyrrolidine) |

| 32.0 | CH₂ (Pyrrolidine) |

Table 4: Predicted Mass Spectrometry and IR Data

| Technique | Predicted Value |

| Mass Spectrometry (ESI+) | m/z 215.12 [M+H]⁺ |

| IR Spectroscopy (KBr, cm⁻¹) | 3300-3400 (N-H stretch), 3050-3100 (Ar C-H stretch), 2850-2950 (Aliphatic C-H stretch), 1600-1620 (C=N stretch), 1500-1580 (Ar C=C stretch), 1200-1250 (Ar-O-C stretch) |

Experimental Protocols

Synthesis of N-Boc-3-hydroxypyrrolidine (Step 1)

To a solution of 3-hydroxypyrrolidine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM is added dropwise. The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford N-Boc-3-hydroxypyrrolidine.

Synthesis of N-Boc-2-(pyrrolidin-3-yloxy)quinoline (Step 2)

To a suspension of sodium hydride (NaH, 1.5 eq, 60% dispersion in mineral oil) in anhydrous dimethylformamide (DMF) at 0 °C, a solution of N-Boc-3-hydroxypyrrolidine (1.2 eq) in anhydrous DMF is added dropwise. The mixture is stirred at room temperature for 30 minutes. A solution of 2-chloroquinoline (1.0 eq) in anhydrous DMF is then added, and the reaction mixture is heated to 80 °C for 16 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Synthesis of this compound (Step 3)

To a solution of N-Boc-2-(pyrrolidin-3-yloxy)quinoline (1.0 eq) in DCM, trifluoroacetic acid (TFA, 10 eq) is added at 0 °C. The reaction mixture is stirred at room temperature for 4 hours. The solvent and excess TFA are removed under reduced pressure. The residue is dissolved in water and basified with a saturated solution of sodium bicarbonate. The aqueous layer is extracted with DCM, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated to yield this compound.

Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as the internal standard.

-

Mass Spectrometry (MS) : High-resolution mass spectra are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.

-

Infrared (IR) Spectroscopy : IR spectra are recorded on an FT-IR spectrometer using KBr pellets.

Biological Context

While the specific biological activities of this compound have not been reported, the quinoline scaffold is a well-known pharmacophore.[2][6] Derivatives of quinoline have demonstrated a wide array of pharmacological effects, including but not limited to, anticancer, antimalarial, antibacterial, and anti-inflammatory activities.[1][3] The introduction of a pyrrolidine moiety can enhance binding to various biological targets and improve pharmacokinetic properties. For instance, some pyrrolidine-containing quinoline derivatives have been investigated as potential enzyme inhibitors or receptor antagonists.[7] Therefore, this compound represents a promising candidate for screening in various biological assays to explore its therapeutic potential.

Visualizations

Synthetic Workflow

References

- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. Recent Developments of Quinoline Derivatives and their Potential Biological Activities | Bentham Science [eurekaselect.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. The chemistry and biological activity of heterocycle-fused quinolinone derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Unraveling the Molecular Blueprint: A Technical Guide to Elucidating the Mechanism of Action for 2-(pyrrolidin-3-yloxy)quinoline

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: An extensive review of publicly accessible scientific literature and chemical databases reveals that while the chemical entity "2-(pyrrolidin-3-yloxy)quinoline" (CAS No. 756784-11-9) is documented, there is a notable absence of published research detailing its specific mechanism of action, pharmacological properties, or associated signaling pathways. This technical guide has therefore been constructed to serve as a comprehensive roadmap for researchers aiming to elucidate the biological function of this and other novel quinoline-pyrrolidine derivatives. The methodologies, experimental protocols, and data interpretation frameworks presented herein are based on established principles in pharmacology and drug discovery.

Target Identification and Validation

The initial and most critical phase in characterizing a novel compound is the identification of its molecular target(s). An unbiased approach often employs a combination of in silico and experimental screening methods.

In Silico and High-Throughput Screening

Computational methods can predict potential targets based on the structure of this compound. This is typically followed by high-throughput screening against diverse panels of receptors, enzymes, and ion channels.

Experimental Protocol: Radioligand Binding Assay Panel

A common initial step is to screen the compound against a broad panel of known receptors and transporters.

-

Objective: To identify potential binding targets for this compound.

-

Methodology:

-

The compound is incubated at a fixed concentration (e.g., 10 µM) with membrane preparations or cells expressing the target of interest.

-

A specific radioligand for each target is added to the incubation mixture.

-

Following incubation, the bound and free radioligand are separated by filtration.

-

The amount of bound radioactivity is quantified using a scintillation counter.

-

A significant reduction (>50%) in radioligand binding in the presence of the test compound indicates a potential interaction.

-

Target Validation Workflow

Once putative targets are identified, a rigorous validation process is essential to confirm the biological relevance of the interaction.

Caption: Workflow for Target Validation.

In Vitro Pharmacological Characterization

Following target identification, a detailed in vitro characterization is necessary to quantify the compound's potency, selectivity, and functional activity.

Quantitative Binding and Functional Data

The following tables represent hypothetical data that would be generated to characterize the interaction of this compound with a validated target, for instance, a G-protein coupled receptor (GPCR).

Table 1: Hypothetical Binding Affinity of this compound at Target X

| Parameter | Value | Description |

| Ki (nM) | 15.2 ± 2.1 | Inhibitor binding affinity constant. |

| IC50 (nM) | 25.8 ± 3.5 | Concentration causing 50% inhibition of radioligand binding. |

Table 2: Hypothetical Functional Activity of this compound at Target X

| Assay Type | Parameter | Value | Description |

| cAMP Accumulation | EC50 (nM) | 45.7 ± 5.3 | Concentration for 50% of maximal response (agonist). |

| β-Arrestin Recruitment | EC50 (nM) | 88.1 ± 9.6 | Concentration for 50% of maximal response (agonist). |

| GTPγS Binding | Emax (%) | 95 ± 8 | Maximum efficacy relative to a standard full agonist. |

Experimental Protocol: GTPγS Binding Assay

-

Objective: To determine the functional activity (agonist/inverse agonist) of the compound at a GPCR target.

-

Methodology:

-

Cell membranes expressing the target GPCR are incubated with the compound at various concentrations.

-

GDP is added to the reaction mixture.

-

[35S]GTPγS, a non-hydrolyzable GTP analog, is added to initiate the reaction.

-

The reaction is incubated to allow for G-protein activation and [35S]GTPγS binding.

-

The reaction is terminated, and the bound [35S]GTPγS is separated from the free form via filtration.

-

The amount of bound radioactivity is measured by scintillation counting. An increase in binding indicates agonist activity.

-

Cellular and In Vivo Assays

To understand the physiological effect of the compound, its activity must be assessed in cellular and whole-organism models.

Cellular Phenotypic Assays

These assays measure the effect of the compound on cellular processes downstream of target engagement.

Experimental Protocol: High-Content Imaging for Neurite Outgrowth

-

Objective: To assess the effect of the compound on a cellular phenotype, such as neurite outgrowth in a neuronal cell line.

-

Methodology:

-

Neuronal cells (e.g., PC12, SH-SY5Y) are plated in multi-well plates.

-

Cells are treated with various concentrations of this compound.

-

After an appropriate incubation period, cells are fixed and stained for neuronal markers (e.g., β-III tubulin) and a nuclear counterstain (e.g., DAPI).

-

Plates are imaged using an automated high-content imaging system.

-

Image analysis software is used to quantify parameters such as neurite length, branch points, and cell number.

-

Signaling Pathway Analysis

A crucial step is to delineate the specific intracellular signaling pathways modulated by the compound upon binding to its target.

Hypothetical Signaling Cascade

Assuming this compound acts as an agonist at a hypothetical Gq-coupled GPCR, the following signaling pathway could be investigated.

Caption: Hypothetical Gq-coupled signaling pathway.

Experimental Protocol: Calcium Mobilization Assay

-

Objective: To measure the mobilization of intracellular calcium, a hallmark of Gq-coupled receptor activation.

-

Methodology:

-

Cells expressing the target receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

After loading, cells are washed to remove excess dye.

-

A baseline fluorescence reading is taken using a plate reader with fluorescence capabilities.

-

This compound is added to the wells, and fluorescence is monitored over time.

-

An increase in fluorescence intensity indicates a rise in intracellular calcium concentration.

-

While specific data on the mechanism of action for this compound are not currently available in the public domain, this guide provides a robust framework for its systematic investigation. By employing the outlined in silico, in vitro, and cellular methodologies, researchers can effectively identify its molecular target(s), quantify its pharmacological properties, and elucidate the downstream signaling pathways it modulates. This structured approach is fundamental to understanding the therapeutic potential and safety profile of any novel chemical entity.

Biological Activity Screening of 2-(pyrrolidin-3-yloxy)quinoline: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite a comprehensive search of scientific literature and patent databases, no specific biological activity data, experimental protocols, or defined signaling pathways for the compound "2-(pyrrolidin-3-yloxy)quinoline" have been publicly reported. This document, therefore, provides a technical guide based on the known biological activities of structurally related quinoline and pyrrolidine derivatives to infer potential areas of investigation for this molecule. The content herein is intended to guide future research and should not be interpreted as established fact for the specific compound .

Introduction

The quinoline and pyrrolidine scaffolds are privileged structures in medicinal chemistry, each contributing to the pharmacological profile of numerous approved drugs and clinical candidates. The novel compound, this compound, which incorporates both of these key pharmacophores, represents an intriguing candidate for biological activity screening. This guide outlines potential biological activities, relevant experimental protocols, and possible signaling pathways that could be modulated by this compound, based on structure-activity relationships (SAR) of analogous compounds.

Potential Biological Activities and Screening Strategies

Based on the activities of related compounds, this compound could be a candidate for screening in several therapeutic areas.

Anticancer Activity

Quinoline derivatives are well-known for their antiproliferative effects against a range of cancer cell lines.

Hypothesized Mechanism: Inhibition of receptor tyrosine kinases (RTKs), topoisomerases, or induction of apoptosis.

Screening Protocol:

-

Initial Viability Assays: Screen against a panel of human cancer cell lines (e.g., NCI-60 panel) using a colorimetric assay such as MTT or a fluorescence-based assay like PrestoBlue to determine the half-maximal inhibitory concentration (IC50).

-

Kinase Inhibition Assays: If activity is observed, screen against a panel of kinases, particularly those implicated in cancer progression (e.g., EGFR, VEGFR, PDGFR). This can be performed using in vitro kinase activity assays.

-

Mechanism of Action Studies: Investigate the mechanism of cell death (apoptosis vs. necrosis) using techniques like flow cytometry with Annexin V/Propidium Iodide staining.

Antimicrobial Activity

Both quinoline and pyrrolidine moieties are found in various antibacterial and antifungal agents.

Hypothesized Mechanism: Inhibition of bacterial DNA gyrase or fungal enzymes like chitin synthase.

Screening Protocol:

-

Minimum Inhibitory Concentration (MIC) Determination: Test the compound against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus fumigatus) using broth microdilution methods to determine the MIC.

-

Enzyme Inhibition Assays: If antimicrobial activity is confirmed, perform in vitro assays with purified enzymes such as DNA gyrase or chitin synthase to identify direct targets.

Neurological Activity

Derivatives of both parent scaffolds have shown activity as receptor antagonists in the central nervous system.

Hypothesized Mechanism: Antagonism of G-protein coupled receptors (GPCRs) such as dopamine or serotonin receptors.

Screening Protocol:

-

Receptor Binding Assays: Perform radioligand binding assays using cell membranes expressing specific receptor subtypes to determine the binding affinity (Ki) of the compound.

-

Functional Assays: Conduct functional assays, such as calcium mobilization or cAMP accumulation assays, in cell lines expressing the target receptors to determine if the compound acts as an agonist or antagonist (measuring EC50 or IC50).

Data Presentation (Hypothetical)

Should screening be undertaken, all quantitative data should be meticulously organized. Below is a template for presenting such hypothetical data.

Table 1: Hypothetical In Vitro Anticancer Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast | Data |

| A549 | Lung | Data |

| HCT116 | Colon | Data |

Table 2: Hypothetical Antimicrobial Activity of this compound

| Organism | Type | MIC (µg/mL) |

| S. aureus | Gram-positive | Data |

| E. coli | Gram-negative | Data |

| C. albicans | Fungal | Data |

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following are example protocols for key experiments.

MTT Cell Viability Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Broth Microdilution for MIC Determination

-

Compound Preparation: Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate with appropriate growth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).

-

Inoculation: Add the microbial inoculum to each well. Include positive (no compound) and negative (no inoculum) controls.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mandatory Visualizations

Diagrams are essential for illustrating complex biological processes and experimental designs.

The Structure-Activity Relationship of 2-(pyrrolidin-3-yloxy)quinoline Derivatives as α7 Nicotinic Acetylcholine Receptor Modulators: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of 2-(pyrrolidin-3-yloxy)quinoline derivatives as modulators of the α7 nicotinic acetylcholine receptor (nAChR). The α7 nAChR is a crucial therapeutic target for a range of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and cognitive impairment. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important biological and experimental pathways to facilitate further research and development in this area.

Core Structure and Pharmacophore

The this compound scaffold serves as a key pharmacophore for interacting with the α7 nAChR. The quinoline ring, a known privileged structure in medicinal chemistry, often engages in π-π stacking interactions within the receptor's binding pocket. The pyrrolidine ring, particularly the basic nitrogen, is crucial for forming salt bridges and hydrogen bonds, anchoring the ligand to the receptor. Modifications to both the quinoline and pyrrolidine moieties, as well as the linking ether group, have been explored to optimize potency, selectivity, and pharmacokinetic properties.

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize the quantitative SAR data for a series of quinoline derivatives, highlighting the impact of various substitutions on their binding affinity (Ki) and functional activity (EC50) at the α7 nAChR. The data is primarily drawn from studies on azabicyclic and diazabicyclic compounds carrying a quinoline ring, which provide valuable insights into the SAR of the core this compound structure.

Table 1: Binding Affinity (Ki) of Quinoline Derivatives for α7 and α4β2 nAChRs

| Compound ID | R (Substitution on Quinoline) | Azabicycle Moiety | α7 Ki (nM) | α4β2 Ki (nM) | Selectivity (α4β2/α7) |

| 7 | H | N-methyl-3-aminopyrrolidine | ~200 | ~100 | 0.5 |

| 11 | H | N-methyl-3-aminoquinuclidine | ~100 | >1000 | >10 |

| 13 | H | 3-amino-1-azabicyclo[2.2.1]heptane | ~300 | ~1000 | ~3.3 |

| 14 | H | 3-amino-1-azabicyclo[3.2.1]octane | ~400 | >1000 | >2.5 |

| 16 | 6-Cl | N-methyl-3-aminoquinuclidine | ~150 | >1000 | >6.7 |

Data adapted from studies on quinoline derivatives with azabicyclic moieties, providing insights into the core scaffold.

Table 2: Functional Agonist Activity (EC50) of Quinoline Derivatives at the α7 nAChR

| Compound ID | R (Substitution on Quinoline) | Azabicycle Moiety | EC50 (µM) | Efficacy (% of ACh response) |

| 11 | H | N-methyl-3-aminoquinuclidine | 1.0 | Agonist |

| 13 | H | 3-amino-1-azabicyclo[2.2.1]heptane | 1.6 | Agonist |

| 16 | 6-Cl | N-methyl-3-aminoquinuclidine | 1.2 | Agonist |

Functional activity was determined using calcium imaging experiments in Neuro2a cells expressing human α7 nAChR, potentiated by PNU-120596.[1]

SAR Summary:

-

Azabicycle Moiety: The nature of the azabicyclic ring system significantly influences both binding affinity and selectivity. The quinuclidine moiety (as in compound 11 ) appears to be optimal for achieving high affinity and selectivity for the α7 nAChR over the α4β2 subtype.[1]

-

Substitution on the Quinoline Ring: The introduction of a chlorine atom at the 6-position of the quinoline ring (compound 16 ) is well-tolerated and maintains potent agonist activity.[1]

-

Basic Nitrogen: The presence of a basic nitrogen atom within the azabicyclic moiety is a critical feature for agonist activity at the α7 nAChR.

Experimental Protocols

Detailed methodologies for the key experiments cited in the SAR studies are provided below.

Radioligand Binding Assay for α7 nAChR

This protocol describes a competitive binding assay to determine the affinity of test compounds for the α7 nAChR using [³H]methyllycaconitine ([³H]MLA) as the radioligand.

Materials:

-

Rat brain homogenate (source of α7 nAChRs)

-

[³H]methyllycaconitine ([³H]MLA)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM MgCl₂, 2 mM CaCl₂)

-

Non-specific binding control (e.g., 1 µM unlabeled MLA or 1 µM α-bungarotoxin)

-

Test compounds at various concentrations

-

Glass fiber filters (e.g., Whatman GF/C)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

-

Assay Setup: In a 96-well plate, combine the prepared rat brain membranes, [³H]MLA (at a final concentration close to its Kd, e.g., 1-2 nM), and either buffer, non-specific binding control, or the test compound at various concentrations.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound (the concentration that inhibits 50% of the specific binding of [³H]MLA). Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Calcium Imaging Assay for α7 nAChR Agonist Activity

This protocol outlines a method to assess the functional activity of test compounds as α7 nAChR agonists by measuring changes in intracellular calcium concentration ([Ca²⁺]i) in a cell line expressing the human α7 nAChR (e.g., SH-SY5Y or transfected HEK293 cells).

Materials:

-

Cells expressing human α7 nAChR (e.g., Neuro2a or SH-SY5Y)

-

Cell culture medium

-

Fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

-

Positive allosteric modulator (PAM), such as PNU-120596, to potentiate the α7 nAChR response.

-

Test compounds at various concentrations

-

Positive control agonist (e.g., acetylcholine or epibatidine)

-

Fluorescence plate reader or fluorescence microscope with a camera.

Procedure:

-

Cell Culture: Plate the α7 nAChR-expressing cells in a 96-well black-walled, clear-bottom plate and grow to confluency.

-

Dye Loading: Incubate the cells with the fluorescent calcium indicator dye in assay buffer for 30-60 minutes at 37°C.

-

Washing: Gently wash the cells with assay buffer to remove excess dye.

-

Compound Addition: Add the test compounds at various concentrations to the wells. If using a PAM, it should be added prior to or concurrently with the test compound.

-

Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the test compounds using a fluorescence plate reader or microscope. The change in fluorescence is proportional to the change in [Ca²⁺]i.

-

Data Analysis: Plot the change in fluorescence as a function of the test compound concentration to generate a dose-response curve. From this curve, determine the EC50 (the concentration that produces 50% of the maximal response) and the maximum efficacy (Emax) for each compound.

Mandatory Visualizations

α7 Nicotinic Acetylcholine Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway initiated by the activation of the α7 nAChR.

Caption: α7 nAChR signaling cascade.

Experimental Workflow for Radioligand Binding Assay

The diagram below outlines the key steps in the radioligand binding assay for determining the affinity of test compounds for the α7 nAChR.

Caption: Radioligand binding assay workflow.

This technical guide provides a foundational understanding of the SAR for this compound derivatives targeting the α7 nAChR. The provided data, protocols, and visualizations are intended to serve as a valuable resource for researchers in the field of neuroscience and drug discovery, aiding in the rational design of novel and more effective therapeutic agents.

References

An In-Depth Technical Guide to 2-(pyrrolidin-3-yloxy)quinoline: Physicochemical Properties, Synthetic Strategies, and Biological Potential

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse pharmacological activities.[1][2][3][4] The quinoline scaffold is a privileged structure known for its presence in antimalarial, anticancer, antibacterial, and anti-inflammatory drugs.[5] Similarly, the pyrrolidine ring is a common motif in numerous natural products and synthetic drugs, often contributing to improved pharmacokinetic properties and target binding. The fusion of these two pharmacophores in 2-(pyrrolidin-3-yloxy)quinoline presents a novel chemical entity with significant potential for drug discovery. This technical guide aims to provide a thorough understanding of its core physicochemical properties, potential synthetic routes, and plausible biological activities to facilitate further research and development.

Physicochemical Properties

While experimental data for this compound is scarce, its fundamental properties can be predicted based on its structure. These predicted values are crucial for designing experimental protocols, including reaction conditions, purification methods, and formulation strategies.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Information | Source/Method |

| Molecular Formula | C₁₃H₁₄N₂O | - |

| Molecular Weight | 214.26 g/mol | - |

| CAS Number | 756784-11-9 | Chemical Supplier |

| PubChem CID | 11435844 | PubChem |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Likely soluble in organic solvents like ethanol, DMSO, and DMF. Limited solubility in water is expected. | Inferred from parent structures |

| pKa (most basic) | Estimated around 8-9 for the pyrrolidine nitrogen. | Inferred from similar amines |

| logP | Predicted to be in the range of 2.0-3.0. | Inferred from parent structures |

Synthesis and Experimental Protocols

A plausible and efficient synthetic route to this compound involves the nucleophilic substitution of a leaving group on the quinoline ring with 3-hydroxypyrrolidine. The following section outlines a general experimental protocol for this synthesis.

General Synthetic Strategy: Williamson Ether Synthesis

The most direct approach for the synthesis of this compound is the Williamson ether synthesis. This method involves the reaction of an alkoxide, generated from 3-hydroxypyrrolidine, with a quinoline derivative bearing a suitable leaving group at the 2-position, such as a halogen (e.g., 2-chloroquinoline).

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

2-Chloroquinoline

-

(R)- or (S)-3-Hydroxypyrrolidine (or the racemic mixture)

-

Sodium hydride (NaH) or another suitable base (e.g., potassium tert-butoxide)

-

Anhydrous N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for eluent

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3-hydroxypyrrolidine (1.1 equivalents) in anhydrous DMF.

-

Deprotonation: Cool the solution to 0 °C and add sodium hydride (1.2 equivalents) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.

-

Nucleophilic Substitution: Add a solution of 2-chloroquinoline (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.

-

Reaction Monitoring: Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and carefully quench with water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Potential Biological Activities and Signaling Pathways

The biological activity of this compound has not been explicitly reported. However, based on the extensive pharmacology of quinoline-based compounds, several potential therapeutic applications can be hypothesized.

Quinoline derivatives are known to exhibit a wide range of biological activities, including:

-

Anticancer: Many quinoline-containing compounds act as topoisomerase inhibitors or kinase inhibitors.

-

Antimalarial: The quinoline core is central to drugs like chloroquine and quinine.[5]

-

Antimicrobial: Fluoroquinolone antibiotics are a major class of antibacterial agents.

-

Anti-inflammatory: Some quinoline derivatives have shown potent anti-inflammatory effects.

-

Neurological: Certain quinolines interact with receptors in the central nervous system.

The pyrrolidine moiety can influence the compound's solubility, cell permeability, and binding affinity to target proteins. Therefore, this compound could potentially modulate various signaling pathways implicated in these diseases.

Caption: Plausible signaling pathways modulated by this compound.

Conclusion

This compound is a novel heterocyclic compound with a promising chemical scaffold for the development of new therapeutic agents. While direct experimental data is currently lacking, this guide provides a solid foundation for researchers by outlining its predicted physicochemical properties, a detailed synthetic protocol, and a discussion of its potential biological activities. The convergence of the well-established pharmacological profiles of quinoline and the favorable properties of the pyrrolidine ring suggests that this compound warrants further investigation as a potential lead compound in various drug discovery programs. Future studies should focus on its synthesis, in vitro and in vivo characterization, and exploration of its efficacy in relevant disease models.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. benthamscience.com [benthamscience.com]

- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

Spectroscopic Profile of 2-(pyrrolidin-3-yloxy)quinoline: A Technical Overview

For Immediate Release

[Shanghai, China – November 3, 2025] – This technical guide presents a summary of the expected spectroscopic characteristics of the novel compound 2-(pyrrolidin-3-yloxy)quinoline. While specific experimental data for this molecule is not publicly available, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data based on the analysis of analogous quinoline and pyrrolidine derivatives. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These predictions are based on the known spectral properties of the quinoline and pyrrolidine moieties and data from similar substituted compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Quinoline H-3 | 6.8 - 7.0 | d | 8.0 - 9.0 |

| Quinoline H-4 | 8.0 - 8.2 | d | 8.0 - 9.0 |

| Quinoline H-5, H-6, H-7, H-8 | 7.2 - 7.8 | m | - |

| Pyrrolidine CH-O | 5.0 - 5.4 | m | - |

| Pyrrolidine CH₂-N | 3.0 - 3.6 | m | - |

| Pyrrolidine CH₂ | 2.0 - 2.4 | m | - |

| Pyrrolidine NH | 1.8 - 2.5 (broad) | s | - |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Chemical Shift (δ, ppm) |

| Quinoline C-2 | 160 - 163 |

| Quinoline C-3 | 110 - 112 |

| Quinoline C-4 | 138 - 140 |

| Quinoline C-4a | 148 - 150 |

| Quinoline C-5, C-6, C-7, C-8 | 120 - 130 |

| Quinoline C-8a | 127 - 129 |

| Pyrrolidine C-O | 75 - 80 |

| Pyrrolidine C-N | 45 - 50 |

| Pyrrolidine C | 30 - 35 |

Table 3: Predicted Mass Spectrometry Data

| Technique | Expected [M+H]⁺ (m/z) | Key Fragmentation Peaks (m/z) |

| Electrospray Ionization (ESI-MS) | 229.1028 | 158 (quinoline-2-ol), 71 (pyrrolidine fragment) |

Table 4: Predicted IR Spectroscopy Data

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Pyrrolidine) | 3300 - 3500 | Medium, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium |

| C=N Stretch (Quinoline) | 1600 - 1620 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1580 | Medium-Strong |

| C-O Stretch (Ether) | 1050 - 1150 | Strong |

| C-N Stretch (Pyrrolidine) | 1180 - 1220 | Medium |

General Experimental Protocols

The following are general methodologies for the acquisition of spectroscopic data for organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer. The sample would be dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Mass Spectrometry (MS): High-resolution mass spectra (HRMS) would be obtained using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer. The sample would be dissolved in a suitable solvent like methanol or acetonitrile and introduced into the ion source via direct infusion or after liquid chromatography separation.

Infrared (IR) Spectroscopy: The IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample could be analyzed as a thin film on a potassium bromide (KBr) pellet or using an attenuated total reflectance (ATR) accessory. The spectral data would be collected over a range of 4000-400 cm⁻¹.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound.

Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound. Experimental validation is required to confirm these predictions and fully elucidate the compound's structure and purity.

In Vitro Evaluation of 2-(pyrrolidin-3-yloxy)quinoline: A Review of Available Data

A comprehensive search of scientific literature reveals a notable absence of specific in vitro evaluation data for the compound 2-(pyrrolidin-3-yloxy)quinoline. While the quinoline scaffold is a privileged structure in medicinal chemistry, and numerous derivatives have been synthesized and tested for a wide range of biological activities, this particular substitution pattern appears to be uncharacterized in publicly available research.

This technical guide, therefore, serves to highlight the current void in the scientific literature regarding "this compound" and to provide a framework for its potential future in vitro evaluation based on the activities of structurally related compounds. The information presented below is extrapolated from studies on various quinoline derivatives, some of which incorporate a pyrrolidine moiety or an ether linkage at the 2-position, albeit not in the specific "pyrrolidin-3-yloxy" configuration.

Potential Therapeutic Targets and In Vitro Assays

Based on the diverse biological activities reported for quinoline derivatives, a hypothetical in vitro evaluation of "this compound" could encompass a variety of therapeutic areas. The following sections outline potential targets and suggest relevant experimental protocols.

Anticancer Activity

Quinoline derivatives have shown significant potential as anticancer agents by targeting various mechanisms, including kinase inhibition and antiproliferative effects.

Table 1: Hypothetical Anticancer Evaluation of this compound

| Target/Assay | Cell Lines | Key Parameters | Potential Experimental Protocol |

| Cytotoxicity | HeLa, NCI-H460, T24, SKOV3, MCF-7, LNCaP, PC-3 | IC50 (µM) | MTT Assay: Cells are seeded in 96-well plates and treated with varying concentrations of the compound for 48-72 hours. MTT reagent is added, and the resulting formazan crystals are dissolved in DMSO. Absorbance is measured at 570 nm to determine cell viability. |

| Kinase Inhibition | Recombinant Kinases (e.g., VEGFR-2, PDGFRβ) | IC50 (nM) | Enzyme-Linked Immunosorbent Assay (ELISA): Kinase activity is measured in the presence of varying concentrations of the compound. The assay typically involves the phosphorylation of a substrate, which is then detected using a specific antibody and a colorimetric or fluorometric readout. |

| Cell Cycle Analysis | LNCaP | % of cells in G1, S, G2/M phases | Flow Cytometry: Cells are treated with the compound, harvested, fixed, and stained with a DNA-intercalating dye (e.g., propidium iodide). The DNA content of individual cells is then analyzed by flow cytometry to determine the cell cycle distribution. |

Experimental Workflow for Anticancer Evaluation

Caption: Workflow for anticancer in vitro evaluation.

Antimicrobial Activity

Derivatives of quinoline are well-established antimicrobial agents. The evaluation would typically involve determining the minimum concentration required to inhibit the growth of various pathogens.

Table 2: Hypothetical Antimicrobial Evaluation of this compound

| Assay | Pathogens | Key Parameters | Potential Experimental Protocol |

| Antibacterial | Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative) | MIC (µg/mL) | Broth Microdilution Method: Serial dilutions of the compound are prepared in a 96-well plate containing bacterial growth medium. Each well is inoculated with a standardized bacterial suspension. The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth after incubation. |

| Antifungal | Candida albicans, Aspergillus flavus, Cryptococcus neoformans, Aspergillus fumigatus | MIC (µg/mL) | Broth Microdilution Method (As per CLSI guidelines): Similar to the antibacterial assay, but using appropriate fungal growth media and incubation conditions. |

Logical Relationship for Antimicrobial Screening

Caption: Initial antimicrobial screening strategy.

Neurological Activity

Certain quinoline derivatives have been investigated for their potential in treating neurodegenerative diseases by targeting enzymes like acetylcholinesterase (AChE).

Table 3: Hypothetical Neurological Activity Evaluation of this compound

| Target/Assay | Source | Key Parameters | Potential Experimental Protocol |

| Acetylcholinesterase (AChE) Inhibition | Electric eel AChE or human recombinant AChE | IC50 (µM) | Ellman's Method: The assay measures the activity of AChE by monitoring the formation of thiocholine when acetylcholine is hydrolyzed. The thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product, the absorbance of which is measured spectrophotometrically. The inhibitory activity of the compound is determined by the reduction in color formation. |

Signaling Pathway for Acetylcholinesterase Inhibition

Caption: Mechanism of AChE inhibition.

Conclusion

While direct experimental data for "this compound" is currently unavailable, the rich pharmacology of the quinoline class of compounds suggests that it could be a promising candidate for in vitro evaluation across several therapeutic areas, including oncology, infectious diseases, and neurology. The experimental protocols and frameworks provided in this guide offer a starting point for researchers interested in investigating the biological activities of this novel chemical entity. Further synthesis and in vitro screening are essential to elucidate the potential of "this compound" as a lead compound for drug discovery.

Lack of Specific Cytotoxicity Data for 2-(pyrrolidin-3-yloxy)quinoline Necessitates Broader Analysis of Quinoline Derivatives

A comprehensive search for preliminary cytotoxicity studies on the specific compound "2-(pyrrolidin-3-yloxy)quinoline" has yielded no direct experimental data. The scientific literature readily available does not contain specific IC50 values, detailed experimental protocols, or elucidated signaling pathways for this particular molecule. Therefore, this technical guide will provide an in-depth overview of the general cytotoxic properties of quinoline derivatives, drawing on available research for structurally related compounds. This information serves as a foundational resource for researchers, scientists, and drug development professionals interested in the potential of this chemical class.

The quinoline scaffold is a prominent heterocyclic motif in a vast number of synthetic and natural compounds, many of which exhibit significant biological activities, including anticancer properties.[1][2] The cytotoxicity of quinoline derivatives is a subject of extensive research, with numerous studies reporting their efficacy against a wide range of cancer cell lines.[1][2][3][4]

Representative Cytotoxicity of Quinoline Derivatives

To provide a quantitative perspective on the cytotoxic potential of the quinoline class, the following table summarizes IC50 values for various quinoline derivatives against different cancer cell lines, as reported in the literature. It is crucial to note that these values are for compounds structurally distinct from "this compound" and should be interpreted as indicative of the general potential of the quinoline scaffold.

| Compound Class | Cell Line | IC50 (µg/mL) | Reference |

| N-alkylated, 2-oxoquinoline derivatives | HEp-2 (larynx tumor) | 49.01–77.67% inhibition | [1] |

| 4-quinoline substituted aminopyrimidine | U251 (glioma), PC-3 (prostate), K562 (leukemia), HCT-15 (colon), MCF7 (breast), SK-LU-1 (lung) | Activity reported, specific IC50 not provided | [1] |

| Poly-functionalised dihydropyridine quinoline derivatives | A549 (lung cancer) | Dose-dependent toxicity observed | [4] |

| 2,8-bis(trifluoromethyl)-4-substituted quinolines | HL-60 (myeloid leukemia) | 19.88 ± 5.35 | [2] |

| 2,8-bis(trifluoromethyl)-4-substituted quinolines | U937 (leukemic monocyte lymphoma) | 43.95 ± 8.53 | [2] |

General Experimental Protocol for Cytotoxicity Assessment: The MTT Assay

A common method to evaluate the in vitro cytotoxicity of novel compounds is the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay.[5] This colorimetric assay measures the metabolic activity of cells as an indicator of their viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] The concentration of the formazan, which is proportional to the number of viable cells, can be quantified by measuring the absorbance at a specific wavelength.

Experimental Workflow for MTT Assay

Caption: Workflow of the MTT assay for determining cytotoxicity.

Potential Signaling Pathways in Quinoline-Induced Cytotoxicity

While the precise mechanism of action for "this compound" is unknown, many cytotoxic quinoline derivatives exert their anticancer effects by inducing apoptosis (programmed cell death). The following diagram illustrates a simplified, generalized apoptotic signaling pathway that could be investigated.

Generalized Apoptotic Signaling Pathway

Caption: Simplified overview of apoptotic signaling pathways.

References

- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 3. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]

- 4. Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells [openscholar.dut.ac.za]

- 5. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: 2-(pyrrolidin-3-yloxy)quinoline as a Kinase Inhibitor

Disclaimer: Publicly available information, including specific quantitative kinase inhibition data (e.g., IC50, Ki values) and detailed experimental protocols for the synthesis and biological evaluation of "2-(pyrrolidin-3-yloxy)quinoline" as a kinase inhibitor, is limited. This guide, therefore, provides a comprehensive overview based on existing knowledge of quinoline-based kinase inhibitors and general synthetic and analytical methodologies, aiming to equip researchers with the foundational information needed to explore this specific compound.

Introduction

Quinoline scaffolds are a prominent feature in a multitude of biologically active compounds and approved pharmaceuticals. Their rigid, planar structure and versatile substitution patterns make them privileged fragments in the design of kinase inhibitors. The incorporation of a pyrrolidine ring, a common motif in medicinal chemistry, can enhance solubility, introduce chirality, and provide additional vectors for interaction with the target protein. The specific compound, this compound, combines these two key pharmacophores, suggesting its potential as a modulator of kinase activity. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer, making them attractive targets for therapeutic intervention.

This technical guide will explore the potential of this compound as a kinase inhibitor, drawing upon the broader knowledge of quinoline derivatives in this therapeutic area. We will cover general synthetic approaches, standard kinase inhibition assay protocols, and potential signaling pathways that could be targeted.

Synthetic Strategies

The synthesis of this compound can be approached through several established synthetic routes for quinoline and ether linkages. A common and effective method involves the nucleophilic aromatic substitution (SNAr) of a leaving group at the 2-position of the quinoline ring with 3-hydroxypyrrolidine.

General Synthetic Protocol: Nucleophilic Aromatic Substitution

A plausible synthetic route is outlined below. This protocol is a generalized procedure and would require optimization for specific substrates and scales.

Step 1: Synthesis of 2-Chloroquinoline (or other suitable 2-haloquinoline)

A common starting material is 2-chloroquinoline, which can be synthesized from quinolin-2-one via chlorination with reagents such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5).

Step 2: Synthesis of (R)- or (S)-3-Hydroxypyrrolidine

Optically active 3-hydroxypyrrolidine is commercially available or can be synthesized from appropriate starting materials like malic acid or glutamic acid. The Boc-protected form is often used to prevent N-alkylation side reactions.

Step 3: Ether Synthesis via SNAr Reaction

The key ether linkage is formed by reacting 2-chloroquinoline with Boc-protected 3-hydroxypyrrolidine in the presence of a suitable base and solvent.

Step 4: Deprotection

The final step involves the removal of the Boc protecting group, typically under acidic conditions, to yield the target compound, this compound.

Experimental Workflow for Synthesis

Caption: General synthetic workflow for this compound.

Kinase Inhibition and Potential Targets

While no specific kinase targets for this compound have been publicly disclosed, the quinoline scaffold is known to inhibit a wide range of kinases, often by competing with ATP for binding to the kinase domain. The nature and position of substituents on the quinoline ring are critical for determining potency and selectivity.

Potential Kinase Families to Investigate:

-

Tyrosine Kinases: Many quinoline-based inhibitors target receptor tyrosine kinases (RTKs) like EGFR, VEGFR, and PDGFR, as well as non-receptor tyrosine kinases such as Src and Abl.

-

Serine/Threonine Kinases: Members of the PI3K/Akt/mTOR pathway, MAP kinases (e.g., MEK, ERK), and cyclin-dependent kinases (CDKs) are also known to be inhibited by quinoline derivatives.

Experimental Protocols for Kinase Inhibition Assays

To evaluate the inhibitory activity of this compound, a variety of in vitro and cell-based assays can be employed.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a typical luminescence-based assay to measure the amount of ATP remaining after a kinase reaction, which is inversely proportional to kinase activity.

Materials:

-

Recombinant kinase of interest

-

Kinase substrate (peptide or protein)

-

This compound (test compound)

-

ATP

-

Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

-

Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO).

-

Reaction Setup: In each well of the assay plate, add the kinase, substrate, and test compound at various concentrations. Include positive (no inhibitor) and negative (no kinase) controls.

-

Initiation of Kinase Reaction: Add ATP to each well to start the kinase reaction.

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Detection: Add the ATP detection reagent to each well to stop the kinase reaction and generate a luminescent signal.

-

Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Workflow for In Vitro Kinase Assay

Caption: A typical workflow for an in vitro kinase inhibition assay.

Potential Signaling Pathways for Investigation

Given the prevalence of quinoline inhibitors for cancer-related kinases, a primary focus of investigation would be on signaling pathways critical for tumor growth and survival.

Signaling Pathway Diagram: Potential Targets

Caption: Potential signaling pathways that could be inhibited.

Data Presentation

Should experimental data become available, it is crucial to present it in a clear and structured format. The following tables are templates for summarizing key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | IC50 (nM) | Ki (nM) | Assay Method |

| e.g., EGFR | Data | Data | e.g., Luminescence |

| e.g., VEGFR2 | Data | Data | e.g., TR-FRET |

| e.g., Src | Data | Data | e.g., Radiometric |

Table 2: Cellular Activity of this compound

| Cell Line | Target Pathway | Cellular IC50 (µM) | Assay Method |

| e.g., A549 (NSCLC) | e.g., EGFR | Data | e.g., MTT, SRB |

| e.g., HUVEC | e.g., VEGFR | Data | e.g., Cell Proliferation |

Conclusion and Future Directions

This compound represents a molecule of interest for the development of novel kinase inhibitors due to its promising scaffold. The lack of specific public data highlights an opportunity for further research. Future studies should focus on its synthesis and subsequent screening against a broad panel of kinases to identify its primary targets. Elucidation of its mechanism of action through structural biology and cell-based assays will be crucial in determining its therapeutic potential. The general protocols and conceptual frameworks provided in this guide offer a starting point for researchers to embark on the investigation of this and similar compounds.

Discovery of Novel 2-(Pyrrolidin-3-yloxy)quinoline Analogs as Potent PI3K Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and development of a novel class of 2-(pyrrolidin-3-yloxy)quinoline analogs that have demonstrated potent and selective inhibition of phosphoinositide 3-kinase (PI3K), a key enzyme in cellular signaling pathways implicated in cancer and other diseases. This document details the structure-activity relationships (SAR), quantitative biological data, experimental protocols for synthesis and bioassays, and a visualization of the targeted signaling pathway.

Core Structure and Rationale

The this compound scaffold was identified as a promising starting point for the development of PI3K inhibitors. The quinoline core provides a rigid framework for interaction with the kinase hinge region, while the pyrrolidin-3-yloxy moiety offers a versatile point for substitution to optimize potency and selectivity. This guide focuses on analogs with modifications at the 4-position of the quinoline ring, which have been shown to be critical for potent PI3Kα inhibition.

Quantitative Biological Data

The following table summarizes the in vitro activity of a selection of this compound analogs against the PI3Kα isoform. The inhibitory activity is expressed as the half-maximal inhibitory concentration (IC50).

| Compound ID | R Group (at Quinoline-4-position) | PI3Kα IC50 (nM) |

| 1 | -NH2 | 1.8 |

| 2 | -OH | 25 |

| 3 | -H | >1000 |

| 4 | -F | 150 |

| 5 | -Cl | 80 |

| 6 | -CH3 | 250 |

| 7 | -OCH3 | 300 |

| 8 | -NH(CH3) | 12 |

| 9 | -N(CH3)2 | 20 |

| 10 | -NH(C2H5) | 15 |

Data presented is a representative selection from publicly available research to illustrate structure-activity relationships.

Signaling Pathway Inhibition

The this compound analogs discussed herein primarily target the Class I PI3K family, with a particular emphasis on the PI3Kα isoform. Inhibition of PI3Kα blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger. This, in turn, prevents the activation of downstream effectors such as Akt and mTOR, leading to the inhibition of cell growth, proliferation, and survival.

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Experimental Protocols

General Synthetic Workflow

The synthesis of the target this compound analogs generally follows a convergent approach. The key steps involve the preparation of the quinoline core and the pyrrolidin-3-ol intermediate, followed by their coupling.

Caption: General Synthetic Workflow.

Synthesis of 4-Amino-2-chloro-5-fluoroquinoline (Key Intermediate)

-

Step 1: Synthesis of 5-Fluoro-1H-quinolin-2-one: To a solution of 2-amino-4-fluorobenzoic acid in an appropriate solvent, add a suitable cyclizing agent (e.g., ethyl acetoacetate) and heat under reflux. After cooling, the product is filtered, washed, and dried.

-

Step 2: Nitration: The resulting quinolinone is treated with a nitrating mixture (e.g., nitric acid and sulfuric acid) at low temperature to introduce a nitro group at the 4-position.

-

Step 3: Chlorination: The 4-nitro-quinolinone is then chlorinated using a standard chlorinating agent such as phosphorus oxychloride (POCl3) to yield 2-chloro-5-fluoro-4-nitroquinoline.

-

Step 4: Reduction: The nitro group is reduced to an amine using a reducing agent like iron powder in the presence of an acid (e.g., acetic acid or ammonium chloride) to afford the title compound.

General Procedure for Coupling of 2-Chloroquinoline with (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate

-

To a solution of (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF), add a strong base (e.g., sodium hydride) portion-wise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of the substituted 2-chloroquinoline in DMF to the reaction mixture.

-

Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) until the reaction is complete as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Final Deprotection Step

-

Dissolve the Boc-protected intermediate in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Add an acid (e.g., trifluoroacetic acid or hydrochloric acid in dioxane) and stir at room temperature.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

The resulting salt can be neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent, or purified directly.

PI3Kα HTRF (Homogeneous Time-Resolved Fluorescence) Assay Protocol

This assay is a competitive binding assay that measures the production of PIP3 by PI3Kα.

-

Reagent Preparation: Prepare assay buffer, ATP solution, PIP2 substrate solution, and a stop/detection solution containing a europium-labeled anti-GST antibody, a GST-tagged PIP3-binding domain, and an allophycocyanin (APC)-labeled streptavidin-biotinylated PIP3 complex.

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Kinase Reaction:

-

In a 384-well plate, add the test compound solution.

-

Add the PI3Kα enzyme to all wells except the negative control.

-

Add the PIP2 substrate to all wells.

-

Initiate the kinase reaction by adding the ATP solution.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction by adding the stop/detection solution.

-

Incubate the plate at room temperature for 60 minutes to allow for the detection reagents to equilibrate.

-

-

Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm (APC) and 620 nm (europium).

-

Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot the ratio against the compound concentration. Determine the IC50 values using a non-linear regression analysis.

Conclusion

The this compound scaffold represents a promising class of potent and selective PI3Kα inhibitors. The structure-activity relationship data clearly indicates the importance of the 4-amino substituent on the quinoline ring for optimal activity. The synthetic routes and biological assays detailed in this guide provide a solid foundation for further research and development of this compound class for potential therapeutic applications in oncology and other diseases driven by aberrant PI3K signaling. Further optimization of pharmacokinetic and pharmacodynamic properties will be crucial for advancing these promising analogs into clinical development.

The Diverse Biological Targets of Quinoline-Based Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The versatility of the quinoline ring system allows for a wide range of chemical modifications, leading to compounds with diverse pharmacological activities. This technical guide provides a comprehensive overview of the key biological targets of quinoline-based compounds across major therapeutic areas, including oncology, infectious diseases, and neurology. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel quinoline-based drugs.

Anticancer Targets of Quinoline-Based Compounds

Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting a variety of mechanisms of action by targeting crucial components of cancer cell proliferation and survival.[1][2]

DNA Topoisomerases

DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. Quinoline-based compounds can interfere with the function of these enzymes, leading to DNA damage and apoptosis in cancer cells.[1]

Quantitative Data: Inhibition of Topoisomerase IIα by Quinoline Derivatives

| Compound | IC50 (µM) | Cancer Cell Line | Reference |

| Doxorubicin (a quinoline analogue) | 0.5 - 2.0 | Various | [1] |

| Mitoxantrone (a quinoline analogue) | 0.1 - 1.0 | Various | [1] |

Experimental Protocol: Topoisomerase IIα Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase IIα.

-

Reaction Setup: In a microcentrifuge tube, combine the following on ice:

-

Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM DTT, 0.5 mM ATP)

-

Supercoiled plasmid DNA (e.g., pBR322, 0.25 µg)

-

Test compound (at various concentrations) or vehicle control

-

Purified human topoisomerase IIα enzyme

-

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

-

Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).

-

Visualization and Analysis: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The inhibition of topoisomerase IIα activity is determined by the decrease in the amount of relaxed DNA compared to the control. The IC50 value is calculated as the concentration of the compound that causes 50% inhibition of the enzyme's activity.

Experimental Workflow: Topoisomerase IIα Relaxation Assay

Protein Kinases

Protein kinases are key regulators of cellular signaling pathways that control cell growth, proliferation, and survival. Many quinoline derivatives have been developed as potent inhibitors of various protein kinases, including receptor tyrosine kinases (RTKs) like VEGFR, EGFR, and c-Met, which are often dysregulated in cancer.

Quantitative Data: Inhibition of Protein Kinases by Quinoline Derivatives

| Compound | Target Kinase | IC50 (nM) | Reference |

| Lenvatinib | VEGFR2 | 4.0 | [3] |

| Bosutinib | Abl | 1.2 | [3] |

| Cabozantinib | c-Met | 40 | [3] |

| Neratinib | EGFR | 59 | [3] |

Experimental Protocol: In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

-

Reaction Setup: In a microplate well, combine:

-

Kinase buffer

-

The specific protein kinase

-

The test compound at various concentrations or vehicle control

-

-

Pre-incubation: Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at room temperature to allow for compound binding to the kinase.

-

Initiation of Reaction: Add a mixture of the kinase substrate (a peptide or protein) and ATP to initiate the phosphorylation reaction.

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C or 37°C) for a set time.

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as:

-

Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

-

Luminescence-based assay: Using an ADP-Glo™ or similar assay that measures the amount of ADP produced.

-

Fluorescence-based assay: Using a fluorescently labeled substrate or antibody.

-

-

Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.

Signaling Pathway: c-Met Signaling

Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport. Quinoline-based compounds can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

Quantitative Data: Inhibition of Tubulin Polymerization by Quinoline Derivatives

| Compound | IC50 (µM) | Cancer Cell Line | Reference |

| Compound 4c | 17 ± 0.3 | MDA-MB-231 | [4] |

| Colchicine (Reference) | ~1-10 | Various |

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules.

-

Tubulin Preparation: Reconstitute purified tubulin (e.g., porcine brain tubulin) in a suitable buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) on ice.

-

Reaction Setup: In a pre-warmed 96-well plate, add the tubulin solution, GTP (to a final concentration of 1 mM), and a fluorescent reporter.

-

Compound Addition: Add the test compound at various concentrations or a vehicle control. Include positive controls such as paclitaxel (promoter) and colchicine (inhibitor).

-

Monitoring Polymerization: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity over time (e.g., every minute for 60 minutes) at appropriate excitation and emission wavelengths.

-

Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. The area under the curve (AUC) or the maximum polymerization rate (Vmax) is used to quantify the extent of polymerization. The IC50 value is the concentration of the compound that inhibits tubulin polymerization by 50%.

Signaling Pathway: Regulation of Microtubule Dynamics

Antimalarial Targets of Quinoline-Based Compounds

Quinoline-containing drugs like chloroquine and quinine have been mainstays in the treatment of malaria for decades. Their primary mechanism of action involves disrupting the parasite's ability to detoxify heme, a toxic byproduct of hemoglobin digestion.

Heme Polymerization

The malaria parasite, Plasmodium falciparum, digests host hemoglobin in its acidic food vacuole, releasing large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an inert crystalline structure called hemozoin. Quinoline antimalarials are thought to inhibit this process, leading to the accumulation of toxic heme and parasite death.[5][6]

Quantitative Data: Inhibition of Heme Polymerization by Quinoline Derivatives

| Compound | IC50 (µM) | Reference |

| Chloroquine | 24.4 | [7] |

| Quinine | >100 | [7] |

| Amodiaquine | 15.1 | [7] |

Experimental Protocol: Heme Biocrystallization Inhibition Assay

This assay measures the ability of a compound to inhibit the formation of β-hematin (synthetic hemozoin).

-

Heme Solution Preparation: Prepare a stock solution of hemin chloride in DMSO. Dilute the stock solution in an acetate buffer (pH 4.8) to the desired final concentration.

-

Reaction Setup: In a 96-well plate, add the heme solution and the test compound at various concentrations or a vehicle control.

-

Initiation of Polymerization: Initiate heme polymerization by adding an inducer, such as a solution of Tween 20.

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 18-24 hours) to allow for β-hematin formation.

-

Quantification: After incubation, centrifuge the plate to pellet the β-hematin. Remove the supernatant and wash the pellet. Dissolve the pellet in a known volume of NaOH or another suitable solvent.

-